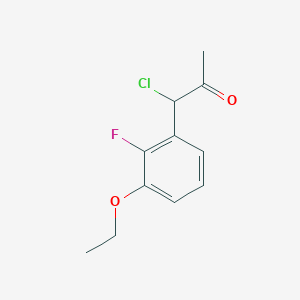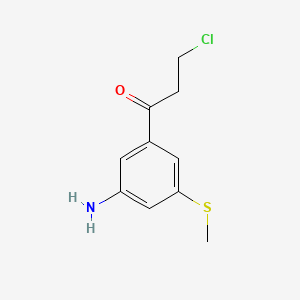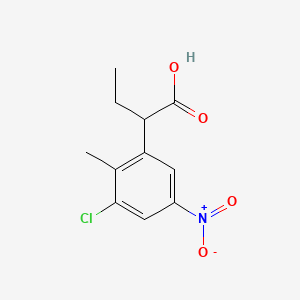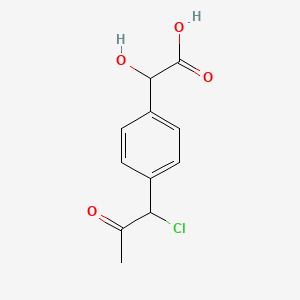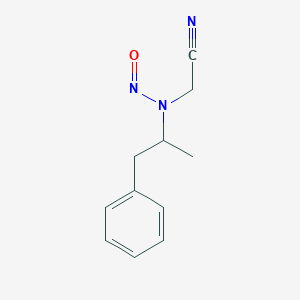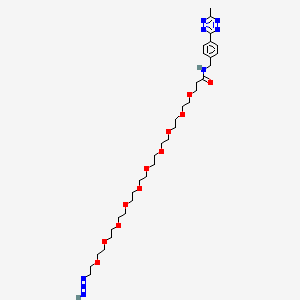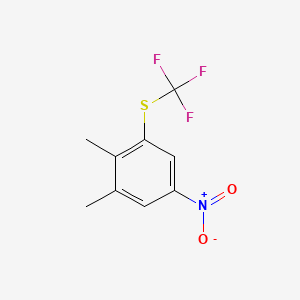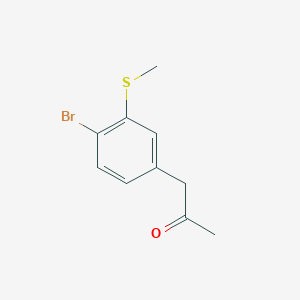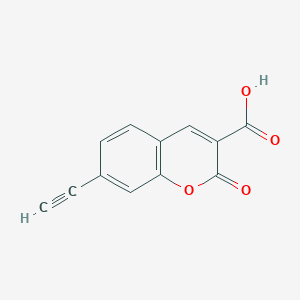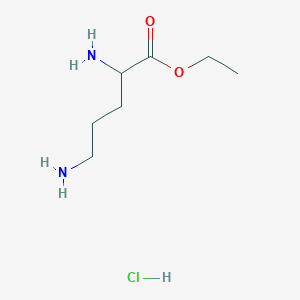
H-Orn-OEt.2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn-OEt.2HCl typically involves the esterification of L-ornithine with ethanol in the presence of hydrochloric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the ethyl ester derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
H-Orn-OEt.2HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
H-Orn-OEt.2HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Medicine: It is used in the treatment of liver diseases and as a supplement to enhance physical fitness.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of H-Orn-OEt.2HCl involves its conversion to L-ornithine in the body, which then participates in the urea cycle . This cycle is crucial for the detoxification of ammonia in the liver. The compound also stimulates the production of growth hormone, which aids in muscle growth and recovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-ornithine: The parent compound of H-Orn-OEt.2HCl, used in similar applications but with different pharmacokinetic properties.
L-arginine: Another amino acid with similar functions in the urea cycle and growth hormone stimulation.
L-citrulline: A precursor to L-arginine, also involved in the urea cycle.
Uniqueness
This compound is unique due to its ethyl ester form, which enhances its solubility and bioavailability compared to its parent compound, L-ornithine . This makes it more effective in certain medical and industrial applications .
Eigenschaften
Molekularformel |
C7H17ClN2O2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
ethyl 2,5-diaminopentanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-2-11-7(10)6(9)4-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
InChI-Schlüssel |
KTFGSLHRXVCGPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




